Monosodium Dihydrochalcone

Description

Contextualization within Dihydrochalcone (B1670589) Chemistry and Biology

Dihydrochalcones are naturally occurring compounds found in various plants, characterized by a 1,3-diphenylpropan-1-one backbone. google.comresearchgate.net They belong to the larger family of flavonoids and are biosynthesized in plants through the phenylpropanoid pathway. researchgate.net Research has demonstrated that dihydrochalcones possess a wide array of biological activities, including antioxidant, anti-inflammatory, antidiabetic, and antimicrobial properties. nih.gov

The creation of monosodium salts of dihydrochalcones is a chemical process designed to leverage and modify the properties of the parent molecules. google.comgoogle.com The general method involves reacting a dihydrochalcone with a mole equivalent of an alkali metal compound, like sodium hydroxide, in an aqueous solution. google.com This reaction results in the formation of a monobasic salt, where one phenolic hydroxyl group forms a sodium salt. google.com This conversion to a salt form can significantly increase the water solubility of the compound compared to its nonionic parent form, a desirable trait for applications in food and beverage products. google.com

From a biological standpoint, the parent dihydrochalcones undergo metabolism in the human body. For instance, neohesperidin (B1678168) dihydrochalcone is first deglucosylated by intestinal microbiota into its aglycone form, which is then further hydrolyzed. nih.gov The conversion to a monosodium salt is primarily intended to improve physicochemical characteristics for commercial applications rather than to alter its fundamental biological pathway. google.comgoogle.com

Historical Perspectives on Related Dihydrochalcones

The investigation into dihydrochalcones as sweetening agents dates back to the mid-20th century. A pivotal 1962 U.S. Patent first disclosed the intensely sweet properties of certain dihydrochalcone glycosides, such as neohesperidin dihydrochalcone and naringin (B1676962) dihydrochalcone. google.com These compounds were derived from naturally occurring bitter flavanones found in citrus peels. google.comresearchgate.net

Subsequent research in the 1970s focused on optimizing these sweeteners for commercial use. This led to the development of their salt derivatives, including the monosodium salts. google.comgoogle.com A 1976 patent detailed the creation of monobasic metal salts of dihydrochalcones, including monosodium, monopotassium, and monocalcium salts. google.com The primary motivation for creating these salts was to improve upon the properties of the parent dihydrochalcones. Researchers found that the monosodium salts, such as the monosodium salt of neohesperidin dihydrochalcone, exhibited not only improved solubility but also a different taste profile, characterized by a shorter duration of sweetness. google.com This work established the foundation for using these compounds as sugar substitutes in various products. google.com

Contemporary Research Significance and Scope

The contemporary significance of monosodium dihydrochalcones remains primarily in the food and pharmaceutical industries. Their role as high-intensity, low-calorie sweeteners and flavor modifiers is well-established. nih.govvulcanchem.com For example, neohesperidin dihydrochalcone is approved in the European Union as a sweetener (E-959) and a flavoring agent. cphi-online.com Research has explored its use in masking the bitter tastes of pharmaceuticals and in combination with other sweeteners. researchgate.netgoogle.com

Modern research continues to explore the broader pharmacological potential of the dihydrochalcone family. Studies are investigating their effects on conditions like diabetic nephropathy by inhibiting protein glycation. mdpi.com The ability of dihydrochalcones to be produced via microbiological and enzymatic processes is also an active area of research, aiming for more economical and sustainable production methods compared to chemical synthesis. nih.gov While much of the recent pharmacological research focuses on the parent dihydrochalcone molecules, the salt forms, like monosodium dihydrochalcone, remain relevant for any application requiring high water solubility and specific taste characteristics. google.comnih.gov There is also interest in the synergistic effects between dihydrochalcone sweeteners and other flavor enhancers, such as monosodium glutamate (B1630785) (MSG), to reduce sodium content in food products. vulcanchem.com

Compound Data Tables

Table 1: Dihydrochalcones Mentioned in this Article This table is interactive. You can sort the columns by clicking on the headers.

| Compound Name | Parent Compound Class | Key Characteristic/Use |

| This compound | Dihydrochalcone Salt | Sweetener, Increased Solubility |

| Neohesperidin Dihydrochalcone | Dihydrochalcone Glycoside | Intense Sweetener |

| Naringin Dihydrochalcone | Dihydrochalcone Glycoside | Intense Sweetener |

| Prunin Dihydrochalcone | Dihydrochalcone Glycoside | Sweetener |

| Hesperitin Dihydrochalcone Glucoside | Dihydrochalcone Glycoside | Intense Sweetener |

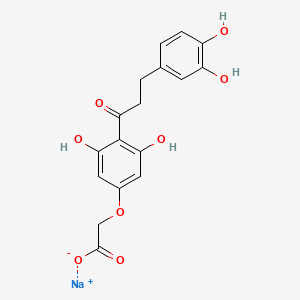

Structure

3D Structure of Parent

Properties

CAS No. |

70413-01-3 |

|---|---|

Molecular Formula |

C17H15NaO8 |

Molecular Weight |

370.3 g/mol |

IUPAC Name |

sodium;2-[4-[3-(3,4-dihydroxyphenyl)propanoyl]-3,5-dihydroxyphenoxy]acetate |

InChI |

InChI=1S/C17H16O8.Na/c18-11-3-1-9(5-13(11)20)2-4-12(19)17-14(21)6-10(7-15(17)22)25-8-16(23)24;/h1,3,5-7,18,20-22H,2,4,8H2,(H,23,24);/q;+1/p-1 |

InChI Key |

WCNDIUDEGCBPIB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OCC(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Synthesis and Biosynthesis of Monosodium Dihydrochalcone and Analogs

Chemical Synthesis Pathways

Chemical synthesis provides robust and versatile methods for producing a wide array of dihydrochalcone (B1670589) structures. These methods often begin with the synthesis of a chalcone (B49325), which is then reduced to the corresponding dihydrochalcone.

The most common chemical route to dihydrochalcones is the regioselective reduction of the carbon-carbon double bond (α,β-unsaturated ketone) of a chalcone precursor. mdpi.comnih.gov This transformation can be achieved using various catalytic systems that selectively reduce the olefinic bond while leaving the carbonyl group intact.

Catalytic hydrogenation is a widely employed technique. This involves using gaseous hydrogen in the presence of a metal catalyst. mdpi.com Common catalysts include palladium, nickel, iridium, and ruthenium. mdpi.commdpi.com For instance, ruthenium salts in dioxane at 80°C have been used to catalyze the addition of hydrogen to the double bond. mdpi.com Another approach uses a sodium borohydride-nickel chloride system in a dioxane-methanol medium, which facilitates the facile reduction of chalcones to dihydrochalcones. tandfonline.com Rhodium catalysts have also been developed for the chemoselective reduction of the α,β-unsaturated olefinic bond in chalcones. mdpi.com

| Catalyst System | Precursor | Product | Key Features |

| H₂ / Ruthenium salts | Chalcone | Dihydrochalcone | Reaction performed in dioxane at 80°C. mdpi.com |

| H₂ / Palladium-carbon | Chalcone | Dihydrochalcone | A common and efficient method for hydrogenation. mdpi.commdpi.com |

| NaBH₄ / NiCl₂ | Chalcone | Dihydrochalcone | Conducted in a dioxane-methanol medium. tandfonline.com |

| H₂ / Rhodium complex | Chalcone | Dihydrochalcone | Offers high chemoselectivity for the olefinic bond. mdpi.com |

Palladium-catalyzed cross-coupling reactions offer an alternative and highly versatile approach to constructing the dihydrochalcone scaffold, sometimes bypassing the traditional chalcone intermediate. These methods allow for the synthesis of a wide range of substituted dihydrochalcones. nih.govacs.org

One such strategy involves the palladium-assisted arylation of 1-aryl-2-propen-1-ols with aryl halides. nih.govacs.org This two-step, one-purification process provides a straightforward route to various dihydrochalcone derivatives, including polyphenolic compounds. nih.govacs.org Another advanced method is a multicomponent cascade reaction using a palladium catalyst. This approach allows for the direct synthesis of substituted dihydrochalcones from readily available starting materials like 3-hydroxypropionitrile (B137533) derivatives and arylboronic acids through an aryl addition/hydroxyl elimination/reduction Heck-type process. acs.orgnih.gov Furthermore, palladium(II)-catalyzed oxidative cyclization can be used to convert 2'-hydroxydihydrochalcones into other flavonoid types like flavones and flavanones, demonstrating the utility of dihydrochalcones as key intermediates. rsc.org

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. researchgate.net Several one-pot methods for dihydrochalcone synthesis have been developed.

One notable method involves the use of triethylsilane (Et₃SiH) in the presence of indium(III) chloride (InCl₃). This system enables a sequential ionic hydrogenation reaction to produce dihydrochalcones and other related structures by simply switching the solvent. nih.govnih.gov Another efficient one-pot procedure starts from hesperidin (B1673128), a flavanone (B1672756) glycoside. The process includes alkaline hydrogenation using a Raney nickel catalyst to reduce the chalcone moiety, followed by acid hydrolysis to yield hesperetin (B1673127) dihydrochalcone. vulcanchem.com The Barbier reaction, a one-pot nucleophilic addition that is an alternative to the Grignard reaction, has also been employed in the synthesis of dihydrochalcone-related structures. derpharmachemica.com

| Method | Starting Materials | Key Reagents | Product |

| Sequential Ionic Hydrogenation | Chalcone | Et₃SiH, InCl₃ | Dihydrochalcone |

| Alkaline Hydrogenation/Hydrolysis | Hesperidin | NaOH/KOH, Raney Nickel, HCl | Hesperetin Dihydrochalcone |

| Barbier Reaction | Aldehyde, Vinyl Bromide | Zinc Metal | Dihydrochalcone precursor |

The development of stereoselective synthesis methods is crucial for producing specific enantiomers or diastereomers of dihydrochalcones, which is important as different stereoisomers can have different biological activities. mdpi.comnih.gov These methods aim to control the three-dimensional structure of the molecule during its formation. nih.gov

Strategies for stereoselective synthesis include using chiral auxiliaries, organocatalysis, and organometallic catalysis. mdpi.comnih.gov For example, the highly enantioselective synthesis of β-heteroaryl-substituted dihydrochalcones has been achieved through the Friedel–Crafts alkylation of indoles and pyrroles. capes.gov.br Asymmetric synthetic processes can also start from chalcones, using them as building blocks for chiral flavonoids. mdpi.com This can involve the asymmetric epoxidation of chalcones to create chiral epoxides, which then serve as intermediates for synthesizing other flavonoids. mdpi.com

Enzymatic Synthesis and Biotransformation

As an alternative to chemical synthesis, enzymatic and microbial processes offer a green and highly selective route to dihydrochalcones. nih.gov These biotransformation methods operate under mild conditions and can produce specific products with high yields. nih.gov

Whole-cell biotransformation using microorganisms is a promising and sustainable method for producing dihydrochalcones. nih.govmdpi.com Various yeasts, fungi, and bacteria are capable of efficiently catalyzing the reduction of the α,β-unsaturated ketone in chalcones to form the desired dihydrochalcones. mdpi.comresearchgate.net

Non-conventional yeast strains such as Yarrowia lipolytica, Rhodotorula rubra, and Rhodotorula glutinis have shown high efficiency in this biotransformation. mdpi.comresearchgate.net For instance, Yarrowia lipolytica KCh 71 and several Rhodotorula strains have demonstrated conversion efficiencies exceeding 98% within one hour for certain substrates. researchgate.net A novel yeast-mediated hydrogenation was developed for the synthesis of neohesperidin (B1678168) dihydrochalcone (NHDC) with yields over 83%. acs.orgacs.org Bacteria from the genera Rhodococcus and Gordonia have also been successfully used to produce dihydrochalcones from flavanones and chalcones, with reported yields ranging from 13% to 94%. researchgate.net

The use of microbial systems is often more economical than chemical synthesis, which can require complex, high-pressure hydrogenation procedures and the isolation of intermediates. nih.gov The development of modified microbial strains has further allowed for the use of low-cost cultivation media, making the large-scale production of dihydrochalcones more attractive. researchgate.net

| Microbial Strain | Substrate | Product | Conversion/Yield |

| Yarrowia lipolytica | Chalcones | Dihydrochalcones | >98% conversion for some substrates. researchgate.net |

| Rhodotorula rubra | Chalcones | Dihydrochalcones | >98% conversion for some substrates. researchgate.net |

| Rhodotorula glutinis | Chalcones | Dihydrochalcones | >98% conversion for some substrates. researchgate.net |

| Saccharomyces cerevisiae | Chalcones | Dihydrochalcones | Used as a microbial cell factory for de novo production. nih.gov |

| Rhodococcus sp. | Flavanones, Chalcones | Dihydrochalcones | Yields ranging from 13% to 94%. researchgate.net |

| Gordonia sp. | Flavanones, Chalcones | Dihydrochalcones | Yields ranging from 13% to 94%. researchgate.net |

Enzyme-Catalyzed Derivatization

Enzyme-catalyzed derivatization represents a powerful tool for the structural modification of polyphenolic compounds, including dihydrochalcones. This biochemical approach utilizes the high specificity and efficiency of enzymes to introduce functional groups or alter the core structure of a molecule under mild reaction conditions. Enzymes such as tyrosinase, laccase, and peroxidase are commonly implicated in the modification of phenolic compounds. researchgate.netnih.gov

The fundamental mechanism often involves the enzymatic oxidation of phenolic hydroxyl groups to form highly reactive ortho-quinones or semi-quinone radicals. researchgate.net These intermediates can then undergo subsequent non-enzymatic reactions, such as intramolecular cyclization or intermolecular reactions with other nucleophiles present in the reaction medium. This process can lead to the formation of a variety of derivatives with altered biological activities.

While the direct enzyme-catalyzed derivatization of monosodium dihydrochalcone is not extensively detailed in the literature, the principles are well-established for related flavonoids and other polyphenols. nih.gov For instance, tyrosinase is a well-known copper-containing enzyme that catalyzes the oxidation of phenols, and its inhibitors are widely studied. nih.gov The interaction between enzymes and polyphenols can also occur via non-covalent binding, which can inhibit the enzyme's activity, a mechanism studied through methods like isothermal titration calorimetry and enzyme kinetics. researchgate.net

Table 1: Enzymes Involved in Polyphenol Derivatization

| Enzyme | Type | Typical Reaction Catalyzed |

|---|---|---|

| Tyrosinase | Metalloenzyme (Copper) | Oxidation of phenols to quinones |

| Laccase | Metalloenzyme (Copper) | Oxidation of phenolic and non-phenolic compounds |

| Peroxidase | Heme-containing enzyme | Oxidation of a wide range of substrates using peroxide |

| Xanthine Oxidase | Molybdo-flavoprotein | Oxidative hydroxylation of purine (B94841) substrates |

**2.3. Derivatization Strategies for this compound Analogs

The creation of analogs of this compound often relies on strategic derivatization to explore structure-activity relationships. These strategies include semi-synthesis from natural precursors and the targeted synthesis of specific classes of derivatives like oxyalkylated compounds.

Semi-synthesis provides an efficient route to novel dihydrochalcone derivatives by chemically modifying naturally occurring precursors. This approach combines the structural complexity of a natural product with the flexibility of chemical synthesis to generate analogs that may not be accessible through total synthesis or natural isolation.

A notable example involves the modification of antimicrobial dihydrochalcones, erioschalcones A and B, isolated from natural sources. nih.gov These compounds serve as starting materials for chemical reactions that introduce new functional groups or alter existing ones. The resulting semi-synthetic derivatives are then evaluated to establish a correlation between their modified structures and their biological efficacy, which aids in the rational design of more potent agents. nih.gov Similarly, homoeriodictyol, a structurally related flavanone, has been used as a lead compound to generate a series of analogs, including other dihydrochalcones, to investigate their flavor-modifying properties. researchgate.net

Table 2: Examples of Semi-Synthetic Dihydrochalcone Modifications

| Natural Precursor | Type of Modification | Resulting Derivative Class |

|---|---|---|

| Erioschalcone A | Chemical modification | Novel antimicrobial dihydrochalcones |

| Erioschalcone B | Chemical modification | Novel antimicrobial dihydrochalcones |

| Homoeriodictyol | Structural analog synthesis | Dihydrochalcone and gingerdione (B193553) derivatives |

Oxyalkylation is a key strategy for producing dihydrochalcone analogs with modified lipophilicity, which can influence their interaction with biological membranes. nih.gov This method typically involves the introduction of an alkyl group to a hydroxyl moiety on the chalcone scaffold via an ether linkage.

The synthesis of oxyalkylated chalcones has been successfully demonstrated starting from 2′,4′-dihydroxychalcone. nih.govnih.gov The process utilizes a nucleophilic substitution reaction, where the hydroxyl group at the 4'-position of the chalcone acts as a nucleophile. The reaction is typically carried out in the presence of a base and an appropriate alkyl halide (e.g., allyl bromide, isobutyl bromide) in a solvent like acetone. nih.gov This method allows for the systematic introduction of various alkyl chains, leading to a library of O-alkylated derivatives. The resulting compounds can then be studied to determine how the nature of the alkyl substituent affects their properties. nih.gov

Table 3: Synthesis of Oxyalkylated Chalcone Derivatives

| Starting Material | Reagent | Resulting Derivative (Example) | Synthesis Method |

|---|---|---|---|

| 2′,4′-Dihydroxychalcone | Iodomethane | (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | Nucleophilic Substitution |

| 2′,4′-Dihydroxychalcone | Allyl bromide | (2E)-1-[4-(Allyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one | Nucleophilic Substitution |

| 2′,4′-Dihydroxychalcone | Isobutyl bromide | (2E)-1-(2-Hydroxy-4-isobutoxyphenyl)-3-phenylprop-2-en-1-one | Nucleophilic Substitution |

Biochemical Mechanisms and Molecular Interactions of Monosodium Dihydrochalcone

Receptor Binding and Activation Studies

Monosodium dihydrochalcone (B1670589) and its derivatives exert their biological effects, particularly in taste modulation, through interactions with G-protein coupled receptors (GPCRs). GPCRs are the largest and most diverse group of membrane receptors in eukaryotes, responsible for transducing a wide variety of external signals into intracellular responses. nih.gov The sweet taste receptor, which interacts with dihydrochalcones, is a heterodimeric Class C GPCR. nih.govfrontiersin.org

These receptors are characterized by a complex architecture consisting of:

A large N-terminal extracellular domain, often referred to as a Venus flytrap module (VFTM), which is a primary ligand binding site for many agonists. frontiersin.org

A cysteine-rich domain (CRD) that connects the VFTM to the transmembrane region. frontiersin.org

A heptahelical transmembrane domain (7TM) that anchors the receptor in the cell membrane. frontiersin.orgmdpi.com

An intracellular domain responsible for coupling with G-proteins and initiating downstream signaling cascades. frontiersin.org

The interaction of a ligand, such as a dihydrochalcone, with the receptor induces a conformational change. This change activates the associated heterotrimeric G-protein, leading to a cascade of intracellular events that ultimately result in a physiological response. nih.gov Studies on various GPCRs, including olfactory and taste receptors, indicate that these receptors can form complex interactions and that their expression and function can be modulated by association with other receptors. merckmillipore.comfrontiersin.org

The perception of sweet taste is primarily mediated by a single heterodimeric GPCR composed of two subunits: Taste Type 1 Receptor 2 (TAS1R2) and Taste Type 1 Receptor 3 (TAS1R3). mdpi.comgoogle.com This TAS1R2/TAS1R3 receptor possesses multiple binding sites, allowing it to recognize a wide array of structurally diverse sweet compounds. mdpi.com

Research using specific dihydrochalcones, such as Neohesperidin (B1678168) Dihydrochalcone (NHDC), has elucidated a distinct modulatory mechanism. Unlike many natural sugars and artificial sweeteners that bind to the Venus flytrap domain of the TAS1R2 subunit, NHDC interacts with a binding pocket located within the transmembrane domain (TMD) of the TAS1R3 subunit. nih.govmdpi.com This binding is considered an allosteric interaction, meaning it modulates the receptor's response to other agonists. nih.gov The binding site for NHDC also contributes to the binding of other sweeteners like cyclamate. nih.govmdpi.com

The interaction between umami compounds, such as monosodium glutamate (B1630785) (MSG), and the sweet taste receptor further highlights the complexity of taste modulation. MSG can inhibit the sweet response induced by agonists that bind to the TAS1R2 extracellular domain, but not the response from sweeteners like cyclamate that target the TAS1R3 transmembrane domain. plos.org This suggests that different ligands can induce distinct conformational states in the receptor, leading to varied functional outcomes. plos.org

Table 1: Ligand Binding Sites on the Human Sweet Taste Receptor (TAS1R2/TAS1R3)

| Receptor Subunit & Domain | Interacting Ligands | Reference |

|---|---|---|

| TAS1R2 - Venus Flytrap (VFT) | Sucrose, Aspartame, Sucralose, Stevioside, Acesulfame K | mdpi.com |

| TAS1R3 - Venus Flytrap (VFT) | Sucrose, Glucose, Sucralose | mdpi.com |

| TAS1R3 - Transmembrane (TMD) | Neohesperidin Dihydrochalcone (NHDC), Cyclamate, Lactisole | nih.govmdpi.com |

| TAS1R3 - Cysteine-Rich (CRD) | Brazzein, Thaumatin (Sweet Proteins) | frontiersin.orgmdpi.com |

Enzyme Modulation and Inhibition Kinetics

Dihydrochalcones have been identified as potent inhibitors of tyrosinase, a key metalloenzyme containing copper that plays a rate-limiting role in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. nih.govresearchgate.net Tyrosinase catalyzes two distinct reactions: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (like L-DOPA), known as monophenolase activity, and the subsequent oxidation of o-diphenols to o-quinones, known as diphenolase activity. nih.govfrontiersin.org

The inhibition of tyrosinase by dihydrochalcone derivatives can occur through various kinetic mechanisms, including competitive, non-competitive, and mixed-type inhibition. nih.gov For instance, some chalcone (B49325) derivatives act as competitive inhibitors, binding to the free enzyme and preventing the substrate from accessing the active site. nih.gov Others have been shown to be mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.org

Structure-activity relationship studies reveal that the presence and position of hydroxyl (-OH) groups on the aromatic rings of the chalcone backbone are crucial for their inhibitory potency. mdpi.com Compounds such as 2,4,2′,4′-tetrahydroxychalcone and morachalcone A have demonstrated exceptionally strong tyrosinase inhibition, with IC50 values in the nanomolar range. nih.gov

Table 2: Tyrosinase Inhibition by Select Chalcone and Dihydrochalcone Derivatives

| Compound | Source | IC50 (µM) | Reference |

|---|---|---|---|

| 2,4,2′,4′-Tetrahydroxychalcone | Flemingia philippinensis | 0.07 ± 0.02 | nih.gov |

| Morachalcone A | Morus alba L. | 0.08 ± 0.02 | nih.gov |

| Bavachinin | Psoralea corylifolia | N/A (Noted as inhibitor) | nih.govmdpi.com |

| Kojic Acid (Reference Inhibitor) | Fungal species | ~9.2 µM (for monophenolase activity) | nih.gov |

The metabolic fate of dihydrochalcones involves enzyme-mediated hydrolysis and oxidation. Hydrolysis is particularly relevant for dihydrochalcone glycosides, such as neohesperidin dihydrochalcone, where enzymes like glycosidases cleave the glycosidic bonds to release the aglycone and sugar moieties. This process is a common step in the metabolism of many plant-derived phenolic compounds. nih.gov

Enzyme-mediated oxidation is another critical pathway. Polyphenol oxidases (PPOs), a class of enzymes that includes tyrosinase, can oxidize dihydrochalcones, especially those with hydroxyl groups, to form reactive quinones. dokumen.pub These quinones can then undergo further non-enzymatic polymerization reactions. dokumen.pub The oxidation process is often initiated by the hydroxylation of a monophenol to an o-diphenol, which is then oxidized. dokumen.pub The susceptibility of a dihydrochalcone to enzymatic oxidation depends heavily on its chemical structure. In addition to PPOs, other oxidative enzymes within an organism can contribute to the biotransformation of these compounds. The study of enzyme-mediated reactions is crucial for understanding the stability and bioavailability of dihydrochalcones. unimi.itmdpi.com

Dihydrochalcones and related flavonoids can interact with and modulate the activity of enzymes involved in carbohydrate metabolism. These interactions can influence major energy-producing pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. mhmedical.com For example, studies on organisms under oxidative stress suggest that a physiological response can involve the down-regulation of carbohydrate metabolism to limit the production of reactive oxygen species (ROS) from the electron transport chain. plos.org

Cellular Signaling Pathway Modulation

Monosodium dihydrochalcone, a derivative of naturally occurring flavonoids, has been the subject of investigation for its potential to modulate various cellular signaling pathways. These pathways are intricate communication networks within cells that govern fundamental processes such as inflammation, cell growth, and survival. Research has focused on its interactions with key signaling cascades, including the NF-κB, PI3K/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway Interrogation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its modulation is a key area of interest in pharmacological research. Evidence suggests that dihydrochalcones, the class of compounds to which this compound belongs, can influence NF-κB signaling.

Naringin (B1676962), a precursor to naringin dihydrochalcone, has been shown to suppress the NF-κB signaling pathway. medchemexpress.comoup.comchemfaces.com This suppression is associated with its anti-inflammatory and anti-apoptotic properties. medchemexpress.com In studies on diabetic rats, naringin inhibited the overexpression of NF-κB, which is implicated in liver damage. oup.com Furthermore, in models of acute kidney injury, the modulation of the NF-κB pathway is a recognized mechanism for the protective effects of certain phytochemicals. frontiersin.org Chalcone derivatives have also been studied for their ability to modulate the NF-κB pathway in the context of cancer therapy. nih.gov While these studies focus on related compounds, they provide a strong basis for investigating the specific effects of this compound on the NF-κB pathway. The activation of the NF-κB pathway is a central element in inflammatory processes, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. nih.govresearchgate.net

Table 1: Effects of Related Dihydrochalcones on NF-κB Pathway

| Compound | Model System | Observed Effect on NF-κB Pathway | Reference |

| Naringin | In vitro & In vivo (diabetic rats) | Suppression/Inhibition | medchemexpress.comoup.com |

| Chalcone Thio-derivatives | Human liver cancer cells (HepG2) | Modulation of activation | nih.gov |

| Nobiletin | In vitro & In vivo (osteoarthritis models) | Inhibition of activation | researchgate.net |

PI3K/Akt Pathway Investigations

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is fundamental to regulating cell growth, proliferation, survival, and metabolism. mdpi.comresearchgate.netfrontiersin.org Dysregulation of this pathway is implicated in various diseases. mdpi.com

Investigations into neohesperidin dihydrochalcone (NHDC), a compound structurally similar to this compound, have revealed its influence on the PI3K/Akt pathway. A study on obese mice demonstrated that NHDC and its glycosidic form regulated the PI3K/Akt/mTOR pathway, leading to a decrease in subcutaneous fat and lipid accumulation. mdpi.com In this study, the phosphorylation of PI3K and Akt was examined to understand the molecular mechanism of NHDC's effects. mdpi.com In other research, naringin, the precursor to naringin dihydrochalcone, was found to decrease the phosphorylation of PI3K and its downstream target, Akt, in cancer cells. medchemexpress.com The PI3K/Akt pathway is known to be activated by various growth factors and plays a crucial role in cellular responses to external stimuli. mdpi.comresearchgate.net The modulation of this pathway by dihydrochalcones suggests a potential mechanism by which these compounds exert their biological effects.

Table 2: Research Findings on Dihydrochalcone Interactions with the PI3K/Akt Pathway

| Compound | Model System | Key Findings | Reference |

| Neohesperidin Dihydrochalcone (NHDC) | db/db mice and 3T3-L1 cells | Regulated PI3K/AKT/mTOR pathway, decreasing fat accumulation. | mdpi.com |

| Naringin | AGS cancer cells | Decreased phosphorylation of PI3K and Akt. | medchemexpress.com |

| Coptisine | In vivo (hyperuricemic nephropathy) | Protective effects mediated through the PI3K/Akt signaling pathway. | frontiersin.org |

Mitogen-Activated Protein Kinase Pathway Analysis

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that are highly conserved in eukaryotes and play a central role in transducing extracellular signals into cellular responses, including cell proliferation, differentiation, and apoptosis. nih.govfrontiersin.orgmdpi.com

Research on trilobatin (B1683250), another active dihydrochalcone, has shown that it can prevent cisplatin-induced nephrotoxicity by regulating the AKT/MAPK signaling pathway. nih.gov This study demonstrated that trilobatin administration alleviated renal pathological changes and apoptosis in mice by modulating this pathway. nih.gov In other contexts, naringin has been shown to exhibit anti-inflammatory activities, potentially through the MAPK signaling pathway. researchgate.net The MAPK cascade consists of three sequentially activated kinases: MAPKKK, MAPKK, and MAPK, which amplify and relay signals to downstream targets. mdpi.com The interaction of dihydrochalcones with the MAPK pathway highlights a potential mechanism for their cellular effects.

Table 3: Dihydrochalcone Modulation of the MAPK Pathway

| Compound | Model System | Observed Effect on MAPK Pathway | Reference |

| Trilobatin | Mice (cisplatin-induced nephrotoxicity model) | Regulation of the AKT/MAPK signaling pathway, alleviating apoptosis. | nih.gov |

| Naringin | In vitro (cell model) | Potential anti-inflammatory activity via the MAPK signaling pathway. | researchgate.net |

| Plasmalogens | Male rats (monosodium glutamate-induced neurotoxicity) | Ameliorated neurotoxicity by altering p38 MAPK signaling. | nih.gov |

Cellular Transport Mechanisms

The transport of molecules across cell membranes is a fundamental process for cellular function. Investigations into this compound and related compounds have explored their interactions with key cellular transport systems, particularly those involved in glucose transport.

Sodium-Glucose Co-transporter (SGLT) System Interactions

The Sodium-Glucose Co-transporters (SGLTs) are a family of proteins responsible for the active transport of glucose across cell membranes, a process coupled with the transport of sodium ions down their concentration gradient. medbullets.com SGLT1 is primarily found in the small intestine, while SGLT2 is predominantly located in the proximal tubules of the kidneys. nih.govthieme-connect.com

Phlorizin (B1677692), a naturally occurring dihydrochalcone glucoside, is a well-known non-specific inhibitor of both SGLT1 and SGLT2. nih.govmdpi.commedscape.org It competitively inhibits glucose reabsorption in the kidneys, leading to glucosuria. nih.govnih.gov This inhibitory action of phlorizin has made it a crucial tool for studying the SGLT system and has served as a lead compound for the development of selective SGLT2 inhibitors used in the treatment of type 2 diabetes. thieme-connect.comnih.gov Synthetic C-glucosyl dihydrochalcones have been developed as potent and highly selective inhibitors of SGLT2 over SGLT1. nih.gov These compounds demonstrate the potential for dihydrochalcone structures to interact with and modulate the activity of the SGLT system. nih.gov

Table 4: Interactions of Dihydrochalcones with the SGLT System

| Compound | Transporter(s) | Type of Interaction | Reference |

| Phlorizin | SGLT1 and SGLT2 | Competitive Inhibition | nih.govmdpi.commedscape.org |

| C-glucosyl dihydrochalcones | SGLT2 (selective) | Inhibition | nih.gov |

| Glycosylated dihydrochalcones | SGLT2 (selective) | Inhibition | nih.gov |

Glucose Transporter (GLUT) Facilitation

The Glucose Transporters (GLUTs) are a family of proteins that facilitate the transport of glucose across cell membranes down its concentration gradient, a process known as facilitated diffusion. medbullets.com Different GLUT isoforms are expressed in various tissues and have distinct characteristics. medbullets.com

While the primary focus of dihydrochalcone research in glucose transport has been on the SGLT system, there is some evidence suggesting potential interactions with GLUTs. Phloretin, the aglycone of phlorizin, is known to inhibit the facilitative glucose transporter GLUT1. medscape.org This indicates that the core dihydrochalcone structure can interact with this class of transporters. In the context of diabetes, insulin (B600854) stimulates the translocation of GLUT4 transporters to the cell membrane, which increases glucose uptake into cells. nih.govtexilajournal.com While direct studies on this compound's effect on GLUT facilitation are limited, the known interactions of related compounds suggest this as a potential area for future investigation.

Analytical Methodologies for Monosodium Dihydrochalcone Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. The separation is based on the differential distribution of the components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like dihydrochalcones. It offers high resolution and sensitivity for both identification and quantification.

A specific HPLC method coupled with Ultraviolet (UV) detection has been developed for the separation and quantification of dihydrochalcones, such as Neohesperidin (B1678168) Dihydrochalcone (B1670589), alongside its precursor flavonoids. nih.gov This method employs a C18 column, a common reversed-phase column where the stationary phase is non-polar. A gradient elution, which involves changing the composition of the mobile phase during the analysis, is used to achieve optimal separation of compounds with different polarities. nih.gov The mobile phase typically consists of an organic solvent like acetonitrile (B52724) and an aqueous solution, often with a small amount of acid like formic acid to improve peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, as flavonoids and dihydrochalcones possess chromophores that absorb light in the UV spectrum. nih.gov The method's validity is established through parameters like linearity, recovery rates, and precision (measured as relative standard deviation, RSD). nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Gradient of 99% acetonitrile and 0.1% formic acid |

| Flow Rate | 0.9 mL/min |

| Column Temperature | 35 °C |

| Detection | UV |

| Limit of Detection (LOD) | <0.84 µg/mL |

| Limit of Quantification (LOQ) | <2.84 µg/mL |

| Recovery Rate | 88% to 130% |

| Precision (RSD) | 1.2% to 4.6% |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2-µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis. lcms.cz The transition from HPLC to UPLC methods can lead to substantially reduced analysis times and lower solvent consumption, making it a more efficient and cost-effective approach for routine analysis. lcms.cznih.gov

In dihydrochalcone research, UPLC is often coupled with advanced mass spectrometry detectors to provide detailed structural information. mdpi.com For example, UPLC has been used to analyze the reaction products of dihydrochalcones in antioxidant capacity assays. mdpi.com The enhanced separation power of UPLC is crucial for resolving complex mixtures and identifying metabolites or degradation products. nih.govmdpi.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation and qualitative identification of compounds. researchgate.netsorbtech.com It is performed on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. scitechnol.com A solvent or solvent mixture, the mobile phase, moves up the plate via capillary action, separating the components of a sample based on their differential affinity for the stationary and mobile phases. scitechnol.com

TLC has been successfully applied to separate and identify the chalcones and dihydrochalcones derived from flavanone (B1672756) glycosides. researchgate.net The separation allows for the purification of these compounds on a preparative scale. researchgate.net Visualization of the separated spots on a TLC plate can be achieved by exposing the plate to UV light or by spraying it with a chemical reagent that reacts with the compounds to produce colored spots. researchgate.netscitechnol.com For instance, Neu's reagent can be used for the qualitative determination of dihydrochalcones, which appear as bright-yellow spots. researchgate.net While primarily a qualitative tool, high-performance TLC (HPTLC) can offer improved resolution and quantitative capabilities. scitechnol.com

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. quora.com The mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. quora.com GC is generally not the primary method for analyzing large, non-volatile, and thermally labile molecules like glycosylated dihydrochalcones.

However, GC coupled with Mass Spectrometry (GC-MS) can be used for the analysis of smaller, more volatile compounds or for dihydrochalcones that have been chemically modified (derivatized) to increase their volatility. umw.edu.plresearchgate.net It has been employed in the analysis of volatile compounds in food products and in the study of plant metabolites, including certain dihydrochalcones found in apples. umw.edu.plnih.gov The high temperature of the GC inlet and column can cause degradation of thermally sensitive compounds, which is a significant limitation for the direct analysis of many natural products. quora.com

Spectrometric and Mass Spectrometric Approaches

Spectrometric methods, particularly when coupled with chromatographic techniques, provide a high degree of specificity and sensitivity, allowing for definitive identification and structural elucidation of analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is exceptionally effective for detecting and quantifying trace amounts of compounds in complex matrices like food and biological samples. nih.govnih.gov

LC-MS/MS methods have been developed for the simultaneous determination of multiple sweeteners in various foods, including Neohesperidin Dihydrochalcone (NHDC). nih.gov These methods offer superior sensitivity and specificity compared to traditional HPLC techniques. nih.gov The analysis involves separating the compounds on a liquid chromatography column, followed by ionization, typically using Electrospray Ionization (ESI). The ions are then passed through two mass analyzers in sequence (tandem mass spectrometry). The first analyzer selects a specific ion (the precursor ion), which is then fragmented, and the resulting product ions are detected by the second analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a unique fragmentation pattern for each compound, ensuring highly selective and reliable quantification. nih.gov The limits of quantification for NHDC using this technique can be as low as 0.5 µg/kg. nih.gov

UPLC coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF), is another powerful variant used in dihydrochalcone research. mdpi.com This approach provides accurate mass measurements, enabling the identification of unknown compounds and the elucidation of their chemical structures by analyzing their fragmentation patterns. mdpi.commdpi.com

| Parameter | Condition |

|---|---|

| Chromatography | Liquid Chromatography (LC) |

| Column | Phenomenex Luna Phenyl-Hexyl (5 μm, 4.6 mm × 150 mm) |

| Mobile Phase | Gradient of 10 mM ammonium (B1175870) acetate (B1210297) in water and 10 mM ammonium acetate in methanol (B129727) |

| Detector | Triple Quadrupole Tandem Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI) |

| Limit of Quantification (LOQ) for NHDC | 0.5 µg/kg |

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful and highly sensitive analytical technique for the structural elucidation and quantification of Monosodium Dihydrochalcone. ESI is a soft ionization technique that allows for the ionization of thermally labile and non-volatile molecules, such as dihydrochalcones, directly from a liquid phase into the gas phase for mass spectrometric analysis. When coupled with tandem mass spectrometry (MS/MS), it provides an additional layer of selectivity and structural information through the fragmentation of selected precursor ions.

In the analysis of this compound, the sample, typically dissolved in a mixture of water and an organic solvent like methanol or acetonitrile, is introduced into the ESI source. A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte. For this compound, ionization would likely occur in negative ion mode, detecting the deprotonated molecule [M-H]⁻ or in positive ion mode observing the sodiated adduct [M+Na]⁺.

Once the ions are generated, they are guided into the mass spectrometer. In an MS/MS experiment, a specific precursor ion corresponding to this compound is selected in the first mass analyzer (Q1). This precursor ion is then directed into a collision cell (q2), where it collides with an inert gas, such as argon or nitrogen, causing it to fragment into smaller product ions. These product ions are subsequently analyzed in the second mass analyzer (Q3), generating a characteristic fragmentation pattern, or product ion spectrum. This process, known as Collision-Induced Dissociation (CID), is instrumental in confirming the identity of the compound. A study on the antioxidant activity of five dihydrochalcones utilized ultra-performance liquid chromatography coupled with ESI-Q-TOF-MS/MS to analyze the reaction products. mdpi.com This highlights the utility of ESI-MS/MS in characterizing dihydrochalcone derivatives.

The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification of this compound, even in complex matrices. preprints.org An analytical method for determining high-intensity sweeteners, including neohesperidin dihydrochalcone, in water samples utilized SPE and liquid chromatography-tandem mass spectrometry, demonstrating the effectiveness of this technique for quantitative analysis. bohrium.com

Table 1: Hypothetical ESI-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Ionization Mode | Negative (-) |

| Precursor Ion (m/z) | [M-H]⁻ |

| Collision Gas | Argon |

| Collision Energy (eV) | 15-30 |

| Product Ion 1 (m/z) | Fragment corresponding to loss of CO₂ |

| Product Ion 2 (m/z) | Fragment corresponding to cleavage of the dihydrochalcone backbone |

Photodiode Array Detection (PDA)

Photodiode Array (PDA) detection, often coupled with High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is a widely used technique for the detection and quantification of this compound. A PDA detector measures the absorbance of light across a wide range of wavelengths simultaneously, providing a three-dimensional data set of absorbance, wavelength, and time. This capability is particularly advantageous for the analysis of compounds like dihydrochalcones, which possess chromophores that absorb ultraviolet (UV) or visible light.

The dihydrochalcone structure contains aromatic rings and a carbonyl group, which are responsible for its UV absorbance. When a sample containing this compound is passed through the flow cell of the PDA detector, it absorbs light at specific wavelengths. The detector records the entire UV-Vis spectrum of the eluting compound, which can be used for its identification by comparing it to the spectrum of a known standard. A study on Croatian traditional apple cultivars used HPLC-PDA to determine their polyphenol profiles, including dihydrochalcones like phloridzin. sciforum.net

The quantitative analysis of this compound is achieved by measuring the absorbance at a specific wavelength where the compound exhibits maximum absorbance (λmax) and minimal interference from other components in the sample matrix. A calibration curve is constructed by plotting the peak area or height against the concentration of standard solutions. A validated HPLC method with PDA detection has been developed for the quantification of neohesperidine dihydrochalcone in foodstuffs. nih.gov Similarly, a UHPLC-PDA-CAD method was developed for the simultaneous determination of nine sweeteners, including neohesperidine dihydrochalcone, in white spirits. nih.gov

Table 2: Hypothetical PDA Detection Parameters for this compound

| Parameter | Value |

| Wavelength Range | 200-400 nm |

| Quantification Wavelength (λmax) | ~280 nm |

| Spectral Resolution | 1.2 nm |

| Sampling Rate | 10 Hz |

Metabolomic Profiling using MS-based methods

Metabolomic profiling using mass spectrometry (MS)-based methods offers a powerful approach to study this compound within a biological context. Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) in a biological system. When a biological system is exposed to a xenobiotic compound like this compound, metabolomic analysis can reveal changes in metabolic pathways, identify potential biotransformation products, and provide insights into its mechanism of action.

MS-based metabolomics, typically employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), provides high sensitivity and selectivity for the detection of a wide range of metabolites. frontiersin.org In the context of this compound research, an untargeted metabolomic approach could be used to screen for all detectable metabolites in a sample (e.g., plasma, urine, or cell culture) after administration of the compound. By comparing the metabolic profiles of treated and untreated samples, researchers can identify metabolites that are significantly altered, including potential derivatives of this compound. For instance, metabolomic and transcriptomic analyses have been used to elucidate flavonoid biosynthesis in apricot fruits. frontiersin.org

Targeted metabolomic analysis can then be employed to specifically quantify this compound and its predicted metabolites. This approach offers higher sensitivity and accuracy for the quantification of a predefined set of compounds. The study of flavonoid compounds in red wine grapes utilized UHPLC for metabolomic profiling, identifying a wide array of flavonoids. mdpi.com

Electrophoretic and Electroanalytical Methods

Electrophoretic and electroanalytical methods represent alternative and complementary techniques for the analysis of this compound. These methods are based on the separation of charged molecules in an electric field or the measurement of the electrochemical properties of the analyte.

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of charged compounds like this compound. In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution (buffer). When a high voltage is applied across the capillary, analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. A study comparing supercritical fluid chromatography (SFC) and CE demonstrated the suitability of CE for the analysis of dihydrochalcones in apple leaves. mdpi.com

Electroanalytical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are based on the oxidation or reduction of the analyte at the surface of an electrode. researchgate.netirispublishers.comelectrochemsci.org Phenolic compounds, including dihydrochalcones, are electroactive due to the presence of hydroxyl groups on their aromatic rings. electrochemsci.org These methods can provide information about the redox potential of this compound and can be used for its quantification. Electrochemical methods are known for their high sensitivity, low cost, and potential for miniaturization. electrochemsci.orgirispublishers.com

Sample Preparation Methodologies for Complex Matrices

The accurate analysis of this compound in complex matrices, such as food products or biological samples, often requires a sample preparation step to remove interfering substances and concentrate the analyte of interest.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the selective isolation and purification of analytes from a liquid sample. frontiersin.org The principle of SPE is based on the partitioning of the analyte between a solid sorbent and a liquid mobile phase. For the extraction of this compound, a reversed-phase SPE cartridge, such as C18, would likely be employed.

The sample preparation would typically involve the following steps:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol, followed by water, to activate the sorbent.

Loading: The sample, dissolved in an appropriate solvent, is passed through the cartridge. This compound, being a relatively nonpolar compound, will be retained on the C18 sorbent, while more polar impurities will pass through.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any remaining polar interferences.

Elution: The retained this compound is then eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.

Matrix solid-phase dispersion has been successfully used for the extraction of flavonoids from various plant materials. researchgate.netresearchgate.net

Liquid-Liquid Fractionation (LLF), also known as solvent extraction, is a separation technique based on the differential solubility of compounds between two immiscible liquid phases. greenskybio.com This method can be used to perform a preliminary fractionation of a complex extract to isolate compounds of a certain polarity.

For the isolation of this compound from a plant extract, for example, the crude extract would first be dissolved in a polar solvent, such as a methanol/water mixture. This solution would then be partitioned against a nonpolar organic solvent, like hexane, to remove highly nonpolar compounds such as lipids. Subsequently, the aqueous phase can be extracted with a solvent of intermediate polarity, such as ethyl acetate, in which this compound is likely to be soluble. This ethyl acetate fraction would then be enriched with the target compound and can be further purified or directly analyzed. The process of coupling soxhlet extraction with liquid-liquid fractionation has been described for obtaining partially refined extracts. plantsjournal.com

QuEChERS Principle Application

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method represents a significant advancement in the sample preparation for multi-residue analysis, originally developed for pesticides in fruits and vegetables. quechers.euobrnutafaza.hr Its application has since expanded to a wide array of analytes and matrices, including food additives like artificial sweeteners. researchgate.nettandfonline.comnih.gov The core of the QuEChERS methodology is a streamlined process involving solvent extraction and a subsequent clean-up step known as dispersive solid-phase extraction (d-SPE). hawach.com

The principle of QuEChERS is analogous to high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE), where an adsorbent material is used to remove impurities from a sample matrix. hawach.com The typical procedure begins with the homogenization of the sample, followed by an extraction step with an organic solvent, most commonly acetonitrile. quechers.eu Salts, such as magnesium sulfate (B86663) and sodium chloride, are then added to induce phase separation between the aqueous and organic layers, which enhances the transfer of the analytes into the acetonitrile layer. hawach.com

Following extraction and centrifugation, an aliquot of the supernatant is subjected to the d-SPE clean-up stage. hawach.com This involves mixing the extract with a combination of sorbents to remove interfering matrix components like fats, sugars, and pigments. hawach.com After a final centrifugation step, the purified extract is ready for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). hawach.com

While specific research on the application of the QuEChERS method for this compound is not extensively documented, the methodology has been successfully applied to other sweeteners, including the structurally related Neohesperidin Dihydrochalcone. researchgate.net The flexibility of the QuEChERS approach allows for modifications to optimize the extraction and clean-up of various compounds. researchgate.net For polar compounds like this compound, adjustments to the solvent and sorbent types are crucial for achieving adequate recovery rates. tandfonline.comnih.gov

For instance, a study on various food additives, including sweeteners, utilized a modified QuEChERS approach. researchgate.nettandfonline.comnih.gov While very polar substances presented challenges in terms of recovery, the adaptability of the QuEChERS protocol, such as altering the extraction solvent or the composition of the d-SPE sorbents, can often overcome these issues. researchgate.nettandfonline.comnih.gov The choice of sorbents is critical; for example, primary secondary amine (PSA) is effective at removing sugars and fatty acids, C18 is used for removing non-polar interferences, and graphitized carbon black (GCB) is employed for the removal of pigments and sterols. obrnutafaza.hr

The general steps of a QuEChERS procedure that could be adapted for the analysis of this compound in a food matrix are outlined below.

Table 1: Generalized QuEChERS Procedure

| Step | Description |

|---|---|

| 1. Sample Homogenization | A representative sample of the food product is homogenized to ensure uniformity. |

| 2. Extraction | The homogenized sample is placed in a centrifuge tube with acetonitrile and potentially water, followed by vigorous shaking. |

| 3. Salting Out | A mixture of salts (e.g., MgSO₄, NaCl) is added to the tube to induce phase separation. The tube is shaken again and then centrifuged. |

| 4. Dispersive SPE (d-SPE) | An aliquot of the upper acetonitrile layer is transferred to a clean tube containing a mixture of d-SPE sorbents (e.g., PSA, C18). |

| 5. Clean-up | The d-SPE tube is vortexed and then centrifuged to separate the cleaned extract from the sorbents. |

| 6. Analysis | The final, cleaned extract is collected and can be directly analyzed using LC-MS/MS or GC-MS. |

This table presents a generalized workflow of the QuEChERS method.

Research on other artificial sweeteners provides insight into the expected performance of a QuEChERS-based method. For a multi-class analysis of food additives, average recovery values were reported to be in the range of 70-120% with relative standard deviations (RSDs) below 10% for the majority of analytes. researchgate.net

Table 2: Potential QuEChERS Parameters for this compound Analysis

| Parameter | Specification | Rationale/Source |

|---|---|---|

| Sample Size | 5-15 g | Typical range for QuEChERS methods. quechers.eu |

| Extraction Solvent | Acetonitrile | Commonly used due to its ability to extract a wide range of analytes and its miscibility with water. quechers.euhawach.com |

| Extraction Salts | Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) | Promotes phase separation and analyte partitioning into the organic layer. quechers.euhawach.com |

| d-SPE Sorbents | Primary Secondary Amine (PSA), C18 | PSA removes polar interferences like sugars and organic acids; C18 removes non-polar interferences. obrnutafaza.hr |

| Final Analysis | LC-MS/MS | Suitable for the analysis of polar, non-volatile compounds like this compound. researchgate.nettandfonline.comnih.gov |

This table outlines a hypothetical set of parameters for the analysis of this compound based on established QuEChERS principles for similar compounds.

The development of a specific QuEChERS method for this compound would necessitate validation studies to determine key performance indicators such as linearity, limit of quantification (LOQ), accuracy, and precision. researchgate.nettandfonline.comnih.gov These studies would ensure the reliability of the method for routine analysis in food safety and quality control laboratories.

Structure Activity Relationship Sar Studies of Monosodium Dihydrochalcone Analogs

Identification of Key Structural Features for Biological Activity

SAR studies have identified several key structural features crucial for the biological activity of dihydrochalcone (B1670589) analogs. The hydroxylation pattern on both the A and B rings is a primary determinant of activity. researchgate.net

For instance, in studies evaluating anti-inflammatory effects, a 2',4',6'-trihydroxy substitution on the A-ring combined with a vanilloyl (4-hydroxy-3-methoxy) pattern on the B-ring was found to be favorable for inhibiting interleukin-8 release. nih.gov Specifically, 2′,4,4′,6′-tetrahydroxy 3-methoxydihydrochalcone was identified as a highly potent anti-inflammatory agent. nih.gov

In the context of antioxidant activity, the presence of an o-dihydroxyl group on the B-ring has been shown to enhance this property. nwsuaf.edu.cn The 2'-hydroxyl group on the A-ring is also considered critical for maintaining antioxidant capacity. nwsuaf.edu.cn Furthermore, the 2',6'-dihydroxy moiety on the A-ring contributes to a more potent antioxidant effect compared to a 4',6'-dihydroxy arrangement, a phenomenon attributed to the beneficial role of intramolecular hydrogen bonds. mdpi.com

The flexible three-carbon linker between the aromatic rings also plays a significant role. This flexible system is suggested to be more advantageous for anti-inflammatory activity compared to the more rigid bicyclic systems found in related flavonoids. nih.gov The α,β-double bond's presence or absence is another influential feature, distinguishing chalcones from dihydrochalcones and impacting their biological profiles. acs.org

Impact of Substituent Modifications on Molecular Interactions

The modification of substituents on the dihydrochalcone scaffold, including on the aromatic rings and the linker, profoundly affects their molecular interactions and, consequently, their biological activities.

Substitutions on the aromatic A and B rings are a cornerstone of dihydrochalcone SAR. The type, number, and position of these substituents dictate the molecule's electronic and steric properties, influencing how it interacts with biological targets. cumhuriyet.edu.trcumhuriyet.edu.tr

In terms of anti-inflammatory activity, moving the substitution pattern on the B-ring from an isovanilloylic to a vanilloylic arrangement significantly increases potency. nih.gov For antioxidant activity, the presence of an o-dihydroxyl group in the B-ring enhances activity. nih.gov Conversely, glycosylation of the A-ring tends to decrease antioxidant potential. nih.govnwsuaf.edu.cn However, an interesting exception is the glycosylation at the 2'-position, which can enhance the dissociation of the 4'-hydroxyl group and thereby increase antioxidant activity in dihydrochalcones that also possess an o-dihydroxyl group. nih.gov

The addition of an electron-donating methoxy (B1213986) (-OCH3) group can also enhance antioxidant capacity. For example, neohesperidin (B1678168) dihydrochalcone, which has a 3-OH and 4-OCH3 substitution on the B-ring, shows greater antioxidant activity than naringin (B1676962) dihydrochalcone, which has a 4-OH group. mdpi.com This is attributed to the electron-donating p-π conjugation of the methoxy group. mdpi.com

Table 1: Effect of Aromatic Ring Substitutions on Dihydrochalcone Activity

| Compound/Substitution Pattern | Observed Effect | Reference |

|---|---|---|

| 2',4',6'-trihydroxy (A-ring) & vanilloyl (B-ring) | Preferable for IL-8 release inhibition | nih.gov |

| o-dihydroxyl (B-ring) | Increased antioxidant activity | nih.govnwsuaf.edu.cn |

| Glycosylation (A-ring) | Decreased antioxidant potential | nih.govnwsuaf.edu.cn |

| Methoxy group (B-ring) | Enhanced antioxidant capacity | mdpi.com |

| Isovanilloyl to vanilloyl (B-ring) | Increased anti-inflammatory potency | nih.gov |

The three-carbon chain linking the A and B rings is another site for modifications that can influence biological activity. The saturation of the α,β-double bond, which converts a chalcone (B49325) to a dihydrochalcone, creates a more flexible structure. nih.gov This increased flexibility appears to be beneficial for certain activities, such as anti-inflammatory effects, when compared to the more rigid structures of flavonoids like flavanones. nih.gov

Introducing an electronegative atom into the A,B-linker chain has been shown to increase anti-inflammatory activity. nih.gov The length and composition of this linker can also be synthetically altered. Studies on related chalcone derivatives have shown that varying the linker length, for example by incorporating different numbers of methylene (B1212753) units, can have a significant impact on inhibitory activities against enzymes like cholinesterases. mdpi.com While direct studies on monosodium dihydrochalcone are specific, these findings on related structures highlight the linker's importance as a target for modification.

The balance between hydrophilic (water-loving) and hydrophobic (water-fearing) moieties in a molecule is crucial for its interaction with biological systems, including cell membranes and protein binding sites. nih.govmdpi.com In dihydrochalcones, this balance is largely determined by the nature of the substituents.

Conversely, increasing the lipophilicity (hydrophobicity) can enhance interaction with cell membranes. mdpi.com The taste properties of dihydrochalcones, for instance, are dependent on both the hydrophilic sugar moiety and hydrophobic parts of the molecule, which interact with specific binding sites on taste receptors. karger.com The strategic placement of hydrophilic and hydrophobic groups can therefore be used to modulate the biological activity and pharmacokinetic properties of dihydrochalcone analogs. taylorandfrancis.com For example, in the design of positive allosteric modulators for the sweet taste receptor, both hydrophilic α-amino acids and the hydrophobicity of the side chain were found to be important for enhancing activity. researchgate.net

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov For molecules with chiral centers, different stereoisomers can exhibit distinct pharmacological and pharmacokinetic profiles. nih.gov

In the context of flavonoids, the stereochemical configuration is known to influence their absorption, metabolism, and biological effects. researchgate.net For dihydrochalcones, which can possess chiral centers depending on their substitution patterns, the spatial arrangement of substituents can affect how the molecule binds to its biological target.

For instance, a study on dimeric dihydrochalcone glycosides used rotating frame nuclear Overhauser effect spectroscopy (ROESY) to determine the relative stereochemistry, which is crucial for understanding their structure and activity. springermedizin.de While specific SAR studies focusing solely on the stereochemistry of this compound are not extensively detailed in the provided context, the principles established for related flavonoids suggest that this is a critical aspect. The different spatial orientation of key functional groups, such as hydroxyls, can lead to variations in binding affinity and efficacy at a receptor or enzyme active site.

Computational and Predictive Models for SAR

Computational and predictive models are increasingly valuable tools in drug discovery and SAR studies, offering insights into how structural modifications might affect a molecule's biological activity. farmaciajournal.com These in silico methods can predict various properties, including pharmacokinetics, toxicity, and receptor binding affinity. farmaciajournal.comresearchgate.net

For chalcone and dihydrochalcone derivatives, Density Functional Theory (DFT) has been employed to study the effects of substituent positions on molecular properties. cumhuriyet.edu.trresearchgate.net Such calculations can determine parameters like total energy, enthalpy, Gibbs free energy, and polarizability, providing a theoretical basis for observed differences in activity between isomers. cumhuriyet.edu.trcumhuriyet.edu.tr DFT can also be used to calculate the O-H bond dissociation enthalpy (BDE), which is a good indicator of the anti-radical properties of these compounds and helps identify the most active sites for scavenging free radicals. acs.org

Molecular docking is another powerful computational technique used to predict the binding mode and affinity of a ligand to a biological target. For example, neohesperidin dihydrochalcone was docked with various components of the SARS-CoV-2 virus, revealing a high binding affinity towards the helicase enzyme. nmb-journal.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to dihydrochalcone analogs. nih.gov These models generate contour maps that visualize the steric and electrostatic fields around the molecules, offering insights for designing new structures with enhanced activity. nih.gov Such predictive models can guide the synthesis of more potent and selective dihydrochalcone analogs, accelerating the process of lead compound optimization. farmaciajournal.comnih.gov

In Vitro Research Paradigms for Monosodium Dihydrochalcone

Cell-Based Assay Systems

In vitro cell-based assays are fundamental tools for elucidating the biological activities and mechanisms of action of various compounds. For Monosodium Dihydrochalcone (B1670589), a derivative of the dihydrochalcone class of flavonoids found in plants like apples and strawberries, these assays provide a controlled environment to investigate its effects at the cellular and molecular level. researchgate.net

Cell Line Selection and Culture (e.g., L6 myotubes)

The choice of cell line is critical and depends on the research question. For studying glucose metabolism and insulin (B600854) sensitivity, L6 rat skeletal muscle cells are a commonly used model. nih.govdovepress.com These cells can be differentiated from myoblasts into myotubes, which exhibit characteristics of mature muscle fibers, including the expression of glucose transporters like GLUT4. researchgate.netdovepress.com This makes them particularly relevant for investigating the potential antidiabetic effects of compounds like phloretin, a related dihydrochalcone. dovepress.com The culture conditions, including the growth medium (such as Dulbecco's modified Eagle's medium - DMEM), are standardized to ensure cell health and reproducibility of results. nih.gov

Cell Viability and Proliferation Assays (e.g., WST-8, MTT)

Assessing the effect of a compound on cell viability and proliferation is a crucial initial step in in vitro research. Tetrazolium-based colorimetric assays are widely employed for this purpose. nih.govhimedialabs.com

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay relies on the conversion of the yellow MTT salt into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. nih.govnih.gov The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is proportional to the number of viable cells. nih.gov

The WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] assay is another popular method that produces a water-soluble formazan dye, eliminating the need for a solubilization step. nih.govhimedialabs.comstemcell.com The intensity of the orange-colored formazan is directly proportional to the number of living cells and can be measured using a microplate reader. stemcell.comnacalai.com These assays are essential for determining non-toxic concentrations of Monosodium Dihydrochalcone for subsequent mechanistic studies.

Table 1: Comparison of Cell Viability Assays

| Feature | MTT Assay | WST-8 Assay |

|---|---|---|

| Principle | Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases. nih.gov | Reduction of WST-8 to water-soluble orange formazan by cellular dehydrogenases. stemcell.com |

| Product Solubility | Insoluble (requires solubilization step). nih.gov | Water-soluble. nih.govhimedialabs.com |

| Sensitivity | Generally considered sensitive. | Often reported to have higher sensitivity than MTT. stemcell.comnacalai.com |

| Endpoint | Colorimetric measurement of dissolved formazan. nih.gov | Direct colorimetric measurement of formazan in the culture medium. stemcell.com |

| Toxicity | The formazan crystals can be toxic to cells. | Generally considered less toxic to cells. himedialabs.com |

Enzyme Activity Assays (e.g., GOD-POD method)

To investigate the effect of this compound on glucose metabolism, enzyme activity assays are employed. The Glucose Oxidase-Peroxidase (GOD-POD) method is a common and specific enzymatic colorimetric assay for quantifying glucose. laboratorytests.orgabo.com.plnih.gov

The principle of this assay involves two sequential enzymatic reactions. First, glucose oxidase (GOD) catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H2O2). laboratorytests.orgnih.gov Subsequently, in the presence of peroxidase (POD), the H2O2 reacts with a chromogenic substrate (like a combination of 4-aminoantipyrine (B1666024) and phenol) to produce a colored quinoneimine dye. laboratorytests.orgnih.gov The intensity of the color, measured colorimetrically, is directly proportional to the glucose concentration. laboratorytests.org This method can be used to determine the glucose consumption by cells, such as L6 myotubes, in the presence or absence of the test compound. dovepress.com

Gene Expression and Protein Level Analysis (e.g., Western Blot, Immunofluorescence)

To delve into the molecular mechanisms of this compound, it is essential to analyze its effects on gene and protein expression.

Western Blotting , or immunoblotting, is a widely used technique to detect specific proteins in a sample. thermofisher.comresearchgate.net It involves separating proteins by size via gel electrophoresis, transferring them to a membrane (like PVDF or nitrocellulose), and then probing the membrane with specific primary antibodies that recognize the target protein. thermofisher.com A secondary antibody, conjugated to an enzyme, then binds to the primary antibody and, upon addition of a substrate, generates a detectable signal, allowing for the qualitative and semi-quantitative analysis of protein levels. thermofisher.com For instance, this method can be used to assess the expression levels of proteins involved in insulin signaling pathways, such as Akt, PI3K, and GLUT4, in L6 myotubes treated with a dihydrochalcone. dovepress.com

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within cells. nih.govresearchgate.net This can be particularly useful for observing changes in protein translocation, such as the movement of GLUT4 from intracellular vesicles to the plasma membrane in L6 myotubes, a key step in insulin-stimulated glucose uptake. dovepress.com In-Cell Western immunofluorescence assays offer a plate-based, higher-throughput alternative to traditional Western blotting for quantifying protein levels. nih.gov

Table 2: Protein Analysis Techniques

| Technique | Principle | Primary Application |

|---|---|---|

| Western Blotting | Separation of proteins by size, transfer to a membrane, and detection using specific antibodies. thermofisher.com | Quantification of the total amount of a specific protein in a cell lysate. thermofisher.com |

| Immunofluorescence | Use of fluorescently labeled antibodies to bind to specific target antigens within a cell. nih.gov | Visualization of the subcellular localization and distribution of proteins. dovepress.com |

Inflammatory Cytokine Production Assays

Chronic inflammation is implicated in various metabolic diseases. mdpi.com Therefore, assessing the effect of this compound on the production of inflammatory cytokines is a relevant area of investigation. Cytokines are signaling proteins that mediate immune and inflammatory responses. sigmaaldrich.combio-rad.com

The production of cytokines by cells can be measured using various immunoassays. Multiplex assays, such as the Bio-Plex system, allow for the simultaneous quantification of multiple cytokines in a small sample volume, providing a comprehensive profile of the inflammatory response. bio-rad.com These assays typically use antibody-coated beads to capture specific cytokines from the sample, which are then detected using a secondary antibody and a fluorescent reporter. bio-rad.com For example, studies have investigated the secretion of cytokines like IL-1β and TNF-α by neutrophils in response to monosodium urate crystals, a process relevant to gouty inflammation. nih.govscienceopen.com

Genotoxicity Assessments (e.g., Chromosome Aberrations, Comet Assay)

It is crucial to evaluate the potential for a compound to cause genetic damage. Genotoxicity assays are designed to detect DNA damage. 21stcenturypathology.com

The Chromosome Aberration Assay is a cytogenetic test that examines the chromosomes of cells treated with a substance to identify structural changes, such as breaks, deletions, or rearrangements. scholarsresearchlibrary.comekb.eg An increase in the frequency of chromosomal aberrations indicates a potential genotoxic effect. scholarsresearchlibrary.comekb.eg